molecular formula C10H13N3O2S B11806709 1-(Propylsulfonyl)-1H-benzo[d]imidazol-2-amine

1-(Propylsulfonyl)-1H-benzo[d]imidazol-2-amine

Cat. No.: B11806709
M. Wt: 239.30 g/mol
InChI Key: BLZNMMHUWQZGOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Propylsulfonyl)-1H-benzo[d]imidazol-2-amine is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a propylsulfonyl group attached to the benzimidazole core, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Propylsulfonyl)-1H-benzo[d]imidazol-2-amine typically involves the introduction of the propylsulfonyl group to the benzimidazole core. One common method is the sulfonylation of 1H-benzo[d]imidazol-2-amine with propylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-(Propylsulfonyl)-1H-benzo[d]imidazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The sulfonyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfonamide derivatives.

    Substitution: Formation of various substituted benzimidazole derivatives.

Scientific Research Applications

1-(Propylsulfonyl)-1H-benzo[d]imidazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(Propylsulfonyl)-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

  • 1-(Methylsulfonyl)-1H-benzo[d]imidazol-2-amine
  • 1-(Ethylsulfonyl)-1H-benzo[d]imidazol-2-amine
  • 1-(Butylsulfonyl)-1H-benzo[d]imidazol-2-amine

Comparison: 1-(Propylsulfonyl)-1H-benzo[d]imidazol-2-amine is unique due to its specific propylsulfonyl group, which can influence its solubility, reactivity, and biological activity compared to its methyl, ethyl, and butyl analogs. The propyl group provides a balance between hydrophobicity and steric hindrance, making it a versatile compound for various applications.

Properties

Molecular Formula

C10H13N3O2S

Molecular Weight

239.30 g/mol

IUPAC Name

1-propylsulfonylbenzimidazol-2-amine

InChI

InChI=1S/C10H13N3O2S/c1-2-7-16(14,15)13-9-6-4-3-5-8(9)12-10(13)11/h3-6H,2,7H2,1H3,(H2,11,12)

InChI Key

BLZNMMHUWQZGOC-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)N1C2=CC=CC=C2N=C1N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.